Benzamide, N-[2-(6-benzo[b]thien-3-yl-5-methoxy-2-pyridinyl)-2-oxoethyl]-3,4-dimethoxy-
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Overview
Description
Benzamide, N-[2-(6-benzo[b]thien-3-yl-5-methoxy-2-pyridinyl)-2-oxoethyl]-3,4-dimethoxy- is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzothiophene ring, a pyridine ring, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(6-benzo[b]thien-3-yl-5-methoxy-2-pyridinyl)-2-oxoethyl]-3,4-dimethoxy- typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Benzamide, N-[2-(6-benzo[b]thien-3-yl-5-methoxy-2-pyridinyl)-2-oxoethyl]-3,4-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Compared to similar compounds, Benzamide, N-[2-(6-benzo[b]thien-3-yl-5-methoxy-2-pyridinyl)-2-oxoethyl]-3,4-dimethoxy- stands out due to its unique combination of structural features, such as the benzothiophene and pyridine rings, and multiple methoxy groups.
Properties
Molecular Formula |
C25H22N2O5S |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[2-[6-(1-benzothiophen-3-yl)-5-methoxypyridin-2-yl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H22N2O5S/c1-30-20-10-8-15(12-22(20)32-3)25(29)26-13-19(28)18-9-11-21(31-2)24(27-18)17-14-33-23-7-5-4-6-16(17)23/h4-12,14H,13H2,1-3H3,(H,26,29) |
InChI Key |
MFQRKTHPZWLFSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)C2=NC(=C(C=C2)OC)C3=CSC4=CC=CC=C43)OC |
Origin of Product |
United States |
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